1-(4-Isopropylphenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, characterized by a fused chromene-pyrrole-dione core. Its structure includes two key substituents: a 4-isopropylphenyl group at position 1 and a 5-methylisoxazol-3-yl group at position 2. Synthetic methods for such compounds involve multicomponent reactions of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates with aryl aldehydes and primary amines, enabling diverse substituent incorporation under mild conditions .
Properties
IUPAC Name |
2-(5-methyl-1,2-oxazol-3-yl)-1-(4-propan-2-ylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-13(2)15-8-10-16(11-9-15)21-20-22(27)17-6-4-5-7-18(17)29-23(20)24(28)26(21)19-12-14(3)30-25-19/h4-13,21H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCUGTHQFVJXSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-Isopropylphenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a derivative of chromeno-pyrrole frameworks that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on current research findings.
- Molecular Formula : C19H20N2O3
- Molecular Weight : 320.37 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of isoxazole derivatives with chromeno-pyrrole precursors through a multicomponent reaction. The process is designed to yield high purity and yield while allowing for the introduction of various substituents that can modulate biological activity.
Antitumor Activity
Research indicates that derivatives of chromeno-pyrrole compounds exhibit significant antitumor properties. For instance, similar compounds have shown the ability to inhibit growth in various cancer cell lines, including colon and breast cancer cells. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and proliferation.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HCT116 (Colon) | 1.0 | |
| Similar Chromeno-Pyrroles | MCF7 (Breast) | 0.8 |
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays. These studies suggest that it can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems.
Anti-inflammatory Effects
Compounds within this class have demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases.
Case Studies
- Case Study on Antitumor Activity :
- Case Study on Antioxidant Activity :
Comparison with Similar Compounds
Substituent Variations and Structural Features
The compound’s analogs differ primarily in substituents at positions 1 and 2 of the chromeno-pyrrole-dione scaffold. Key examples include:
Key Observations :
- Electron-withdrawing/donating groups (e.g., isopropoxy, methoxy) modulate solubility and electronic properties.
- Heterocyclic moieties (isoxazole vs. pyridine) influence binding interactions in biological systems .
- Core modifications (e.g., pyrano-pyrrole vs. chromeno-pyrrole) affect conformational flexibility and synthetic accessibility .
Research Findings and Limitations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
